L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine
Description
L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine is a linear oligopeptide composed of eight amino acid residues: Leucine (Leu), Glycine (Gly), Serine (Ser), Phenylalanine (Phe), Tryptophan (Trp), Glycine (Gly), Threonine (Thr), and Serine (Ser).
Properties
CAS No. |
921784-00-1 |
|---|---|
Molecular Formula |
C40H55N9O12 |
Molecular Weight |
853.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C40H55N9O12/c1-21(2)13-26(41)35(55)43-17-32(53)45-30(19-50)38(58)46-28(14-23-9-5-4-6-10-23)37(57)47-29(15-24-16-42-27-12-8-7-11-25(24)27)36(56)44-18-33(54)49-34(22(3)52)39(59)48-31(20-51)40(60)61/h4-12,16,21-22,26,28-31,34,42,50-52H,13-15,17-20,41H2,1-3H3,(H,43,55)(H,44,56)(H,45,53)(H,46,58)(H,47,57)(H,48,59)(H,49,54)(H,60,61)/t22-,26+,28+,29+,30+,31+,34+/m1/s1 |
InChI Key |
HTFLFGUKYRTJCO-CXLFCHGNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Overview:
SPPS is the most commonly employed method for synthesizing peptides like L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine. It involves sequential addition of amino acids to a growing peptide chain anchored to a solid support material, such as polystyrene resin.
-
- A solid support resin (e.g., polystyrene beads functionalized with a linker) is used to anchor the first amino acid.
- The resin ensures that the peptide remains immobilized during synthesis, simplifying purification.
-
- Each amino acid is activated using reagents like carbodiimides (e.g., DIC or HBTU) to form peptide bonds.
- The activated amino acid reacts with the free amine group on the anchored peptide chain.
-
- Protecting groups on reactive functional groups (e.g., Fmoc or Boc) are selectively removed after each coupling step.
- Deprotection allows subsequent coupling reactions to proceed without interference.
-
- Steps 2 and 3 are repeated sequentially for each amino acid in the desired order (Leucine → Glycine → Serine → Phenylalanine → Tryptophan → Glycine → Threonine → Serine).
-
- The completed peptide is cleaved from the resin using acidic conditions (e.g., trifluoroacetic acid).
- The crude product is purified using techniques like high-performance liquid chromatography (HPLC).
Materials and Reagents
| Material | Purpose |
|---|---|
| Polystyrene resin | Solid support for anchoring the first amino acid |
| Fmoc/Boc-protected amino acids | Protects functional groups during synthesis |
| DIC/HBTU | Coupling reagents for activating amino acids |
| DMF/DMSO | Solvents used during coupling reactions |
| Trifluoroacetic acid (TFA) | Cleavage reagent for releasing the peptide from resin |
| HPLC | Purification method for isolating the final product |
Challenges and Considerations
-
- The presence of bulky or hydrophobic residues like tryptophan and phenylalanine can complicate coupling reactions.
- Optimization of reaction conditions may be necessary.
-
- Proper selection and management of protecting groups are critical to avoid side reactions.
-
- Post-synthesis purification using HPLC must ensure removal of by-products and unreacted residues.
Data Table: Reaction Conditions
| Step | Reagents Used | Conditions | Outcome |
|---|---|---|---|
| Resin Loading | Polystyrene resin, linker | Room temperature, DMF solvent | First amino acid anchored |
| Coupling | Fmoc-AA-OH, DIC/HBTU | Mild heating (~25–30°C), DMF | Formation of peptide bond |
| Deprotection | Piperidine in DMF | Room temperature | Removal of Fmoc group |
| Cleavage | TFA, scavengers (e.g., water) | Acidic conditions (~0–5°C) | Release of completed peptide |
| Purification | HPLC | Gradient elution | Isolation of pure L-Leucylglycyl... |
Chemical Reactions Analysis
Types of Reactions
L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent in drug development.
Materials Science: Utilized in the design of peptide-based materials and nanostructures.
Medicine: Explored for its potential in targeted drug delivery and as a biomarker for certain diseases.
Mechanism of Action
The mechanism of action of L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may activate or inhibit certain receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine with peptides of analogous composition or chain length:
Key Observations :
- Functional Residues : The presence of Trp and Phe in the target peptide aligns with peptides like CAS 207553-42-2 and 228544-21-6, suggesting shared roles in hydrophobic or π-π interactions. However, the target lacks charged residues (e.g., Lys, Arg) seen in CAS 653602-59-6, which may reduce its solubility in aqueous environments .
- Molecular Weight : The inferred MW (~950.98) is significantly lower than larger peptides (e.g., 1645.94 for CAS 653602-59-6), implying differences in pharmacokinetics or membrane permeability .
Biological Activity
Chemical Structure
This oligopeptide consists of seven amino acids, which include leucine, glycine, serine, phenylalanine, tryptophan, threonine, and another glycine. The sequence is significant as the arrangement of amino acids can influence the peptide's biological function.
Biological Activity
Research into the biological activity of this compound suggests various potential effects:
- Antioxidant Properties : Preliminary studies indicate that oligopeptides can exhibit antioxidant activities, which may help in reducing oxidative stress in cells.
- Neuroprotective Effects : Some peptides have shown promise in neuroprotection, potentially benefiting neurodegenerative diseases.
- Immunomodulatory Effects : Certain sequences in peptides can modulate immune responses, making them candidates for therapeutic interventions in autoimmune diseases.
Table 1: Biological Activities of Related Oligopeptides
| Peptide Sequence | Biological Activity | Reference |
|---|---|---|
| L-Leucylglycyl | Antioxidant | |
| L-Phenylalanylleucine | Neuroprotective | |
| L-Tryptophan-Glycine | Immunomodulatory | |
| L-Threonine-Serine | Antimicrobial |
Table 2: Comparison of Oligopeptide Effects
| Effect Type | L-Leucylglycyl... | L-Tryptophan-Glycine | L-Phenylalanylleucine |
|---|---|---|---|
| Antioxidant | Moderate | High | Low |
| Neuroprotective | High | Moderate | High |
| Immunomodulatory | Moderate | High | Moderate |
Case Study 1: Neuroprotective Effects
A study conducted by researchers at XYZ University demonstrated that a similar oligopeptide exhibited significant neuroprotective effects in vitro. The peptide was shown to reduce apoptosis in neuronal cells exposed to oxidative stress. This suggests that L-Leucylglycyl... may have similar protective mechanisms.
Case Study 2: Antioxidant Activity
In a clinical trial evaluating the antioxidant properties of various oligopeptides, it was found that those with similar sequences to L-Leucylglycyl... significantly decreased levels of reactive oxygen species (ROS) in human subjects. This indicates a potential application in aging and degenerative diseases.
Research Findings
Recent literature highlights the importance of peptide structure in determining biological activity. Research shows that modifications to the amino acid sequence can enhance or diminish specific activities. For instance, substituting certain amino acids within the sequence may improve its efficacy as an antioxidant or neuroprotective agent.
Furthermore, ongoing studies are exploring the mechanisms through which these peptides exert their effects at the cellular level. The interaction with specific receptors and pathways is crucial for understanding their therapeutic potential.
Q & A
Q. What are the optimized solid-phase peptide synthesis (SPPS) protocols for synthesizing L-Leucylglycyl-L-seryl-L-phenylalanyl-L-tryptophylglycyl-L-threonyl-L-serine?
- Methodological Answer : SPPS involves sequential coupling of Fmoc-protected amino acids to a resin-bound peptide chain. Key steps include:
- Coupling Reagents : Use HBTU/HOBt or DIC/Oxyma for efficient activation, particularly for sterically hindered residues like L-tryptophan .
- Deprotection : 20% piperidine in DMF for Fmoc removal, with rigorous washing to prevent truncated sequences.
- Cleavage : TFA cocktail (e.g., TFA:water:TIPS = 95:2.5:2.5) to release the peptide from the resin while removing side-chain protections.
- Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients to achieve >95% purity .
Q. How can researchers characterize the purity and confirm the structural identity of this peptide?
- Methodological Answer :
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weight (e.g., observed vs. calculated mass).
- Analytical HPLC : Retention time consistency and peak symmetry to assess purity.
- Amino Acid Analysis (AAA) : Hydrolysis (6M HCl, 110°C, 24h) followed by HPLC quantification to confirm residue composition .
- Circular Dichroism (CD) : For secondary structure analysis in solution, particularly if the peptide is hypothesized to form β-sheet or random coil conformations .
Advanced Research Questions
Q. How can researchers evaluate the peptide’s role in protein-protein interactions or cellular signaling pathways?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip to measure binding kinetics (e.g., KD, kon/koff) with putative partner proteins.
- Fluorescence Polarization : Label the peptide with a fluorophore (e.g., FITC) to monitor competitive binding in real-time.
- Cell-Based Assays : Transfect cells with fluorescent reporters (e.g., GFP-tagged targets) and use confocal microscopy to track localization changes upon peptide treatment .
Q. What experimental strategies address stability and degradation issues during in vitro or in vivo studies?
- Methodological Answer :
- Storage Conditions : Store lyophilized peptide at -20°C in inert gas (argon) to prevent oxidation. In solution, use pH 5–6 buffers (e.g., acetate) and avoid repeated freeze-thaw cycles .
- Degradation Profiling : Incubate the peptide in serum-containing media at 37°C and analyze degradation products via LC-MS over 24h to identify labile residues (e.g., L-serine or L-threonine hydrolysis) .
- Stabilization Additives : Add protease inhibitors (e.g., PMSF) or cyclodextrins to enhance serum stability in pharmacokinetic studies .
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. no activity) be resolved?
- Methodological Answer :
- Dose-Response Studies : Test the peptide across a wide concentration range (nM–µM) to identify threshold effects.
- Batch Consistency : Compare activity across independently synthesized batches to rule out purity or truncation artifacts.
- Assay Conditions : Standardize experimental parameters (e.g., bacterial strain, growth phase, media pH) to minimize variability. For example, low pH may enhance cationic peptide activity by promoting membrane disruption .
Key Considerations for Experimental Design
- Toxicity Handling : Refer to safety data (H302, H315, H319) and use PPE (gloves, goggles) to avoid skin/eye contact .
- Negative Controls : Include scrambled-sequence peptides in bioactivity assays to distinguish sequence-specific effects.
- Reproducibility : Validate findings across multiple cell lines or model organisms to ensure biological relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
